- Preparation of aryl(alkyl)thioethers by reduction of aryl(alkyl)sulfoxides, China, , ,

Cas no 92-85-3 (Thianthrene)

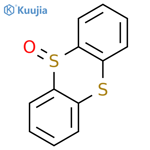

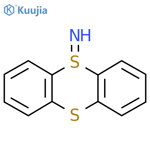

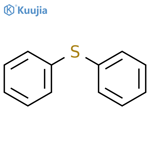

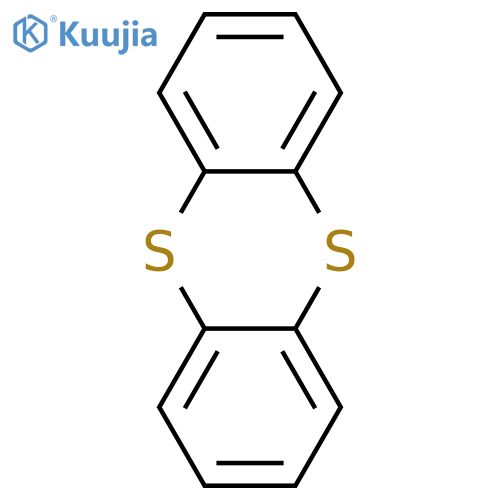

Thianthrene structure

Nombre del producto:Thianthrene

Número CAS:92-85-3

MF:C12H8S2

Megavatios:216.321920394897

MDL:MFCD00005065

CID:34670

PubChem ID:7109

Thianthrene Propiedades químicas y físicas

Nombre e identificación

-

- Thianthrene

- Thianthren

- Thiaanthrene

- 9,10-Dithiaanthracene

- dibenzo-1,4-dithiin

- dibenzothiaphene

- DIPHENYLENE DISULFIDE

- diphenylene disulphide

- Dibenzodithiodioxane

- NSC 439

- NSC439

- GVIJJXMXTUZIOD-UHFFFAOYSA-N

- 4139V9M46H

- C12H8S2

- Thianthrene, 97%

- PubChem10848

- KSC487C5R

- NE10376

- VZ33859

- SY051640

- UNII-4139V9M46H

- AB00990919-03

- EN300-20686

- AKOS000279684

- DB-057337

- SCHEMBL7786

- CS-W014836

- HY-W014120

- EINECS 202-197-0

- T0184

- CHEMBL488176

- W-100269

- AE-641/04637003

- CU-00000000457-1

- AI3-00638

- InChI=1/C12H8S2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8

- MFCD00005065

- DS-4155

- AC-16498

- NS00041440

- Q424898

- CHEBI:64511

- Z104479794

- Thianthrene, NIST SRM 1656, combustion calorimetric standard

- AB00990919-01

- NSC-439

- AC7909

- 92-85-3

- DTXSID6059071

- NCGC00341178-01

-

- MDL: MFCD00005065

- Renchi: 1S/C12H8S2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H

- Clave inchi: GVIJJXMXTUZIOD-UHFFFAOYSA-N

- Sonrisas: S1C2C(=CC=CC=2)SC2C1=CC=CC=2

Atributos calculados

- Calidad precisa: 216.00700

- Masa isotópica única: 216.006742

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 14

- Cuenta de enlace giratorio: 0

- Complejidad: 163

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 4.6

- Recuento de constructos de variantes mutuas: nothing

- Carga superficial: 0

- Superficie del Polo topológico: 50.6

Propiedades experimentales

- Color / forma: White or light yellow powder

- Denso: 1.4420

- Punto de fusión: 151-155 °C (lit.)

- Punto de ebullición: 364-366 °C(lit.)

- Punto de inflamación: 170.8 ºC

- índice de refracción: 1.6210 (estimate)

- Disolución: DMF: soluble

- PSA: 50.60000

- Logp: 4.30240

- Disolución: Not determined

Thianthrene Información de Seguridad

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Instrucciones de Seguridad: 24/25

- Condiciones de almacenamiento:Store in a cool, dry place. Keep container closed when not in use.

Thianthrene Datos Aduaneros

- Código HS:29349990

- Datos Aduaneros:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Thianthrene PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20686-0.05g |

thianthrene |

92-85-3 | 95.0% | 0.05g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-20686-100.0g |

thianthrene |

92-85-3 | 95.0% | 100.0g |

$105.0 | 2025-03-21 | |

| eNovation Chemicals LLC | Y1043438-250g |

Thianthrene |

92-85-3 | 98% | 250g |

$115 | 2024-06-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TB325-25g |

Thianthrene |

92-85-3 | 98% | 25g |

¥144.0 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TB325-5g |

Thianthrene |

92-85-3 | 98% | 5g |

¥33.0 | 2022-06-10 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | NIST1656 |

Thianthrene |

92-85-3 | NIST SRM | 30G |

¥7893.67 | 2022-02-23 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-237089-25 g |

Thianthrene, |

92-85-3 | 25g |

¥489.00 | 2023-07-10 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T101325-250g |

Thianthrene |

92-85-3 | 98% | 250g |

¥678.90 | 2023-09-01 | |

| Enamine | EN300-20686-1.0g |

thianthrene |

92-85-3 | 95.0% | 1.0g |

$19.0 | 2025-03-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TB325-25g |

Thianthrene |

92-85-3 | 98% | 25g |

¥142.0 | 2022-06-10 |

Thianthrene Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Thioacetamide , Cesium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide , Water ; 36 h, 120 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referencia

- Ligand-free copper-catalyzed synthesis of diaryl thioethers from aryl halides and thioacetamide, Synlett, 2011, (1), 134-138

Synthetic Routes 4

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Tempo Solvents: Dimethyl sulfoxide ; 12 h, 23 °C

Referencia

- Catalyst-free, direct synthesis of dibenzothiophenes, Tetrahedron Letters, 2022, 104,

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Carbon disulfide , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Cuprous iodide Solvents: Toluene ; 12 h, 100 °C

Referencia

- Cu-Catalyzed Synthesis of Diaryl Thioethers and S-Cycles by Reaction of Aryl Iodides with Carbon Disulfide in the Presence of DBU, Journal of Organic Chemistry, 2013, 78(10), 5001-5006

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Potassium carbonate Catalysts: Palladium chloride , 1,5-Bis(diphenylphosphino)pentane Solvents: Toluene ; rt; 5 h, 160 °C

Referencia

- Palladium- and nickel-catalyzed synthesis of thioethers via thioesters - Aryl halides coupling, Tetrahedron Letters, 2023, 119,

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Iodobenzene , Propanoic acid, 2,2-dimethyl-, cesium salt (1:1) Catalysts: Palladium, bis(acetonitrile)dichloro- , Bis[2-(diphenylphosphino)phenyl] ether Solvents: Dimethylacetamide ; rt → 140 °C; 24 h, 140 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referencia

- A Pd-catalyzed optional approach for the synthesis of dibenzothiophenes, Organic & Biomolecular Chemistry, 2018, 16(12), 2083-2087

Synthetic Routes 9

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Potassium fluoride , 18-Crown-6 Solvents: Acetonitrile ; 2 min, rt

1.2 16 h, rt

1.2 16 h, rt

Referencia

- Exploiting amphiphilicity: facile metal free access to thianthrenes and related sulphur heterocycles, Chemical Communications (Cambridge, 2015, 51(44), 9165-9168

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium bromide , Tripotassium phosphate Catalysts: Copper iron oxide (CuFe2O4) Solvents: Water ; 12 h, 100 °C

Referencia

- Magnetically Separable CuFe2O4 Nanoparticles Catalyzed Ligand-Free C-S Coupling in Water: Access to (E)- and (Z)-Styrenyl-, Heteroaryl and Sterically Hindered Aryl Sulfides, Advanced Synthesis & Catalysis, 2013, 355(11-12), 2285-2296

Synthetic Routes 12

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Copper

Referencia

- Cyclic disulfides derived from diphenyl, Journal of the Chemical Society, 1928, 1141, 1141-9

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: 1,4-Dibromobutane , Zinc

Referencia

- Organosulfur chemistry. IV. New reduction of sulfoxides and sulfilimines to sulfides with zinc/1,4-dibromobutane, a proposal for a radical-forming electron transfer process, Chemical & Pharmaceutical Bulletin, 1987, 35(10), 4351-4

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Potassium carbonate , Sulfur Catalysts: 1,10-Phenanthroline , Copper bromide (CuBr) Solvents: Dimethyl sulfoxide ; rt → 90 °C; 24 h, 90 °C; cooled

1.2 Reagents: Sodium thiosulfate Solvents: Water ; cooled

1.2 Reagents: Sodium thiosulfate Solvents: Water ; cooled

Referencia

- Organic compound with fused heteroaromatic ring of fluorene or 9-silafluorene, electronic element containing the same and its electronic device, World Intellectual Property Organization, , ,

Synthetic Routes 16

Condiciones de reacción

1.1 Solvents: Dichloromethane ; 0.5 h, rt

Referencia

- Photo SN-bond cleavage and related reactions of thianthrene sulfilimine derivatives, Tetrahedron, 2007, 63(32), 7708-7716

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

Condiciones de reacción

1.1 Reagents: 1,4-Dihydro-N-(phenylmethyl)-3-pyridinecarboxamide Catalysts: Iron tetraphenylporphyrin chloride Solvents: Benzene

Referencia

- meso-Tetraphenylporphinatoiron catalyzed reductive cleavage of some sulfur-oxygen, sulfur-nitrogen, and sulfur-carbon bonds in sulfoxides and sulfilimines, Journal of the Chemical Society, 1989, (8), 1431-5

Thianthrene Raw materials

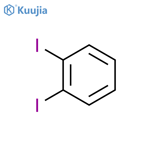

- 1,2-Diiodobenzene

- 1,3-Benzodithiol-2-imine

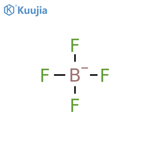

- Borate(1-),tetrafluoro-

- Diphenyl Sulfide

- 5-Iminothianthrene

- 1,2-Benzenedithiol (>85%)

- Thianthrene, 5-oxide

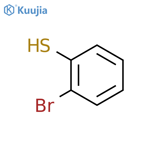

- 2-Bromo-benzenethiol

- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

- 1-iodo-2-[(2-iodophenyl)disulfanyl]benzene

Thianthrene Preparation Products

Thianthrene Literatura relevante

-

Huan Meng,Ming-Shang Liu,Wei Shu Chem. Sci. 2022 13 13690

-

Martin E. Speer,Martin Kolek,Jean Jacques Jassoy,Jennifer Heine,Martin Winter,Peter M. Bieker,Birgit Esser Chem. Commun. 2015 51 15261

-

Manli Fu,Chenyang Zhang,Yuan Chen,Kun Fan,Guoqun Zhang,Jincheng Zou,Yanbo Gao,Huichao Dai,Xiaobo Wang,Chengliang Wang Chem. Commun. 2022 58 11993

-

4. Dielectric studies of configurational changes in cyclohexane and thianthrene structuresMansel Davies,Julian Swain Trans. Faraday Soc. 1971 67 1637

-

5. One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactionsKou P. Kawahara,Hideto Ito,Kenichiro Itami Org. Chem. Front. 2023 10 1880

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos hidrocarburos

- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos Benzoditiinas Tianthrenes

- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos Benzoditiinas 1,4-benzoditiinas Tianthrenes

92-85-3 (Thianthrene) Productos relacionados

- 862847-50-5(Benzeneacetic acid, α-amino-α-methyl-, 1,1-dimethylethyl ester, (αS)-)

- 2639442-34-3(2-(8-{(9H-fluoren-9-yl)methoxycarbonyl}-5H,6H,7H,8H-imidazo1,2-apyrimidin-3-yl)acetic acid)

- 1353972-37-8(N*1*-Cyclopropyl-N*1*-(1-methyl-piperidin-3-ylmethyl)-ethane-1,2-diamine)

- 1261603-65-9(5-Chloro-3-fluoro-2-(2-(trifluoromethyl)phenyl)pyridine)

- 1806842-34-1(3-Amino-5-chloro-6-(difluoromethyl)pyridine-2-acetonitrile)

- 1805018-16-9(3-(Aminomethyl)-5-iodo-2-(trifluoromethoxy)pyridine-4-acetic acid)

- 1533781-17-7(7-Hydroxyfuro[3,2-b]pyridine)

- 2261009-76-9(3-[2-(2-Methoxyphenyl)-5-methylpiperidin-1-yl]sulfonylpyridine-2-carbonitrile)

- 745737-06-8(4-(2-isopropyl-1H-imidazol-1-yl)phenylamine)

- 474708-09-3(3-AMINO-2-TERT-BUTOXYCARBONYLAMINO-BENZOIC ACID METHYL ESTER)

Proveedores recomendados

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:92-85-3)Thianthrene

Pureza:98%

Cantidad:Company Customization

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:92-85-3)Thianthrene

Pureza:99%

Cantidad:500g

Precio ($):178.0